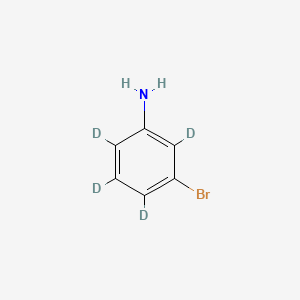
3-Bromoaniline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoaniline-d4 is a deuterated derivative of 3-bromoaniline, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6H2D4BrN, and it has a relative molecular mass of 194.09 g/mol . This compound is often used in various scientific research applications due to its unique isotopic labeling.
Aplicaciones Científicas De Investigación
3-Bromoaniline-d4 is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
3-Bromoaniline-d4 is a deuterated variant of 3-bromoaniline
Mode of Action
The presence of a bromine atom (-br) and deuterium isotopes (d) in place of hydrogen atoms (-h) provides this compound with unique spectroscopic properties . These properties can be leveraged in various research and analytical applications, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and gas chromatography-mass spectrometry (GC-MS) .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which may influence its bioavailability and distribution within the body.
Result of Action
Its unique spectroscopic properties make it a valuable tool for research and analytical applications, including the identification and quantification of other analytes in a sample .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .
Direcciones Futuras
3-Bromoaniline-d4 is a deuterated form of 3-Bromoaniline, which is an aromatic amine. It is commonly used as a labeled standard in a variety of analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and others . The synthesis and characterization of electrically conductive poly(aniline-co-3-bromoaniline) nanocomposites have been reported .
Análisis Bioquímico
Molecular Mechanism
At the molecular level, 3-Bromoaniline-d4 exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound-enzyme complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies, where it continues to influence cell signaling and gene expression over several days.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without adverse effects . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromoaniline-d4 typically involves the bromination of aniline-d4. The process can be summarized in the following steps:
Nitration: Aniline-d4 is first nitrated to form 3-nitroaniline-d4.
Reduction: The nitro group is then reduced to an amine group, yielding 3-aminoaniline-d4.
Bromination: Finally, the amine group undergoes bromination to produce this compound.
Industrial Production Methods
In industrial settings, the preparation of bromoaniline compounds often involves the use of copper bromide (CuBr2) as a brominating agent in a suitable solvent like tetrahydrofuran. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Reduction: Products include reduced forms of the original compound, such as aniline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: This compound has the bromine atom in the ortho position.
4-Bromoaniline: This compound has the bromine atom in the para position.
3-Bromoaniline: The non-deuterated version of 3-bromoaniline-d4.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic substitution allows for the tracing of the compound in various chemical and biological processes, providing valuable insights that are not possible with non-deuterated analogs .
Propiedades
IUPAC Name |
3-bromo-2,4,5,6-tetradeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
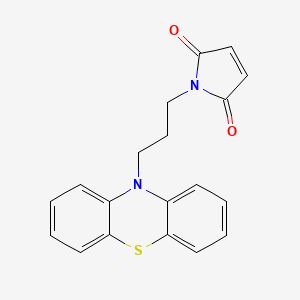
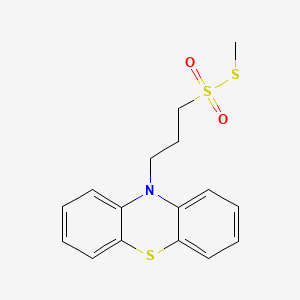
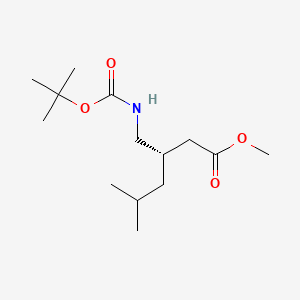


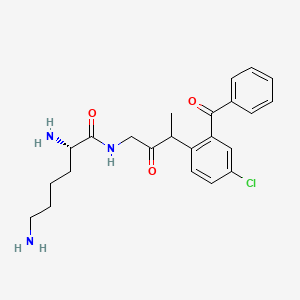
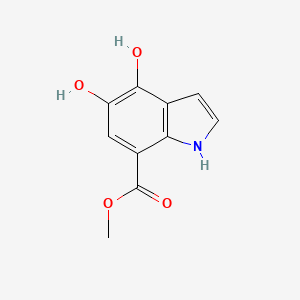
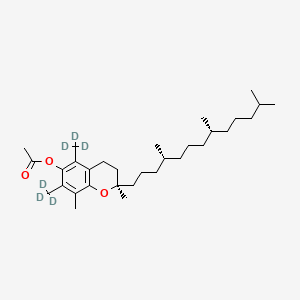
![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)
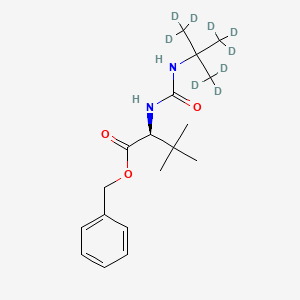
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)



